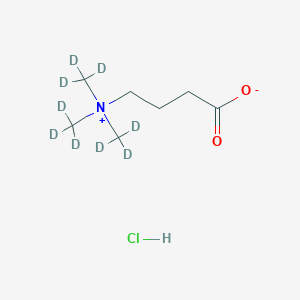

gamma-Butyrobetaine-d9 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gamma-Butyrobetaine-d9 Hydrochloride is a deuterated form of gamma-butyrobetaine hydrochloride, a biochemical compound used primarily in proteomics research. It is a stable isotope-labeled compound with the molecular formula C7H7D9ClNO2 and a molecular weight of 190.72 . This compound is often utilized in studies involving enzyme regulation and substrate interactions.

准备方法

Synthetic Routes and Reaction Conditions

Gamma-Butyrobetaine-d9 Hydrochloride can be synthesized through a multi-step process involving the deuteration of gamma-butyrobetaine. The synthesis typically involves the following steps:

Deuteration of Precursors: The initial step involves the deuteration of the precursor compounds. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions.

Formation of Gamma-Butyrobetaine: The deuterated precursors are then reacted to form gamma-butyrobetaine. This step may involve the use of catalysts and specific temperature and pressure conditions to ensure complete deuteration.

Hydrochloride Formation: The final step involves the conversion of gamma-butyrobetaine to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the integrity of the deuterated compound.

化学反应分析

As a Substrate for Gamma-Butyrobetaine Dioxygenase

Gamma-butyrobetaine dioxygenase (BBOX1) is an enzyme that catalyzes the conversion of gamma-butyrobetaine to L-carnitine .

Reaction:

4 trimethylammoniobutanoate+2 oxoglutarate+O2⇌3 hydroxy 4 trimethylammoniobutanoate+succinate+CO2

The enzyme utilizes iron as a cofactor and can be stimulated by reducing agents . Gamma-butyrobetaine dioxygenase exhibits broad substrate selectivity and can process modified substrates, including L-carnitine and D-carnitine, to form 3-dehydrocarnitine and trimethylaminoacetone .

Microbial Metabolism

Gamma-butyrobetaine is metabolized by gut microbes into trimethylamine (TMA), which is further converted into trimethylamine N-oxide (TMAO) .

Production of Gamma-Butyrobetaine

Gamma-butyrobetaine can be produced from gamma-butyrolactone through a series of chemical conversions :

-

Gamma-butyrolactone reacts with hydrogen chloride to yield gamma-chlorobutyric acid .

-

Gamma-chlorobutyric acid is converted to a gamma-chlorobutyric acid lower alkyl ester using a lower aliphatic alcohol (such as methanol or ethanol) in the presence of hydrogen chloride as an esterification catalyst .

-

The gamma-chlorobutyric acid lower alkyl ester reacts with trimethylamine to produce trimethylammonium butyric acid lower alkyl ester chloride .

-

Trimethylammonium butyric acid lower alkyl ester chloride is saponified with a base to form gamma-butyrobetaine .

Preparation Method Using Gamma-Chloro Butyric Acid and Trimethylamine

Gamma-butyrobetaine can be synthesized from gamma-chloro butyric acid and trimethylamine with the addition of a catalytic agent (potassium halide or sodium halide) . The reaction can occur under the following conditions :

-

Temperature: 60-120°C, Pressure: 0.4-0.8MPa, Time: 3-10 hours

-

Temperature: 30-35°C, Normal pressure, Time: 2-4 days

Quantification Using LC-MS/MS

Levels of gamma-butyrobetaine can be measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS) . Stable isotope dilution is employed using d9(methyl) isotopologues as internal standards .

科学研究应用

Metabolic Studies

Gamma-Butyrobetaine-d9 Hydrochloride serves as a valuable tool in metabolic research due to its role as a precursor in the synthesis of L-carnitine. Studies have indicated that it can influence the production of trimethylamine (TMA) and trimethylamine N-oxide (TMAO), metabolites associated with cardiovascular diseases. For instance, research demonstrated that gamma-butyrobetaine is metabolized by gut microbiota into TMA, which subsequently affects TMAO levels in the bloodstream .

Key Findings:

- Biosynthesis Pathway: Gamma-butyrobetaine is the immediate precursor to L-carnitine, and its conversion is catalyzed by gamma-butyrobetaine dioxygenase .

- Microbial Metabolism: In murine models, this compound was shown to be converted to TMA and TMAO through gut microbial pathways, highlighting its importance in understanding gut-brain interactions and metabolic syndromes .

Gut Microbiota Interaction Studies

The compound has been utilized to study the interaction between dietary components and gut microbiota. It has been observed that high-fat diets can enhance the microbial conversion of L-carnitine to TMA via gamma-butyrobetaine, leading to increased levels of TMAO, which is linked to atherogenic processes .

Research Insights:

- Dietary Impact: The administration of this compound in studies revealed that it could modulate the gut microbiota composition and activity, impacting metabolic outcomes related to cardiovascular health .

- Microbial Pathways: Specific microbial species were identified as crucial players in the conversion of gamma-butyrobetaine to TMAO, providing insights into potential therapeutic targets for managing cardiovascular risks associated with diet .

Clinical Implications

The implications of this compound extend into clinical research where it may aid in understanding various health conditions linked to metabolism. Its role as a pro-atherogenic intermediate suggests potential applications in studying cardiovascular diseases and metabolic disorders.

Clinical Observations:

- Cardiovascular Disease Risk: Elevated levels of TMAO have been correlated with increased cardiovascular disease risk. Thus, understanding how this compound influences this pathway could lead to novel preventive strategies .

- Potential Therapeutics: The inhibition of pathways involving gamma-butyrobetaine may offer new avenues for therapeutic interventions aimed at reducing TMAO levels and improving metabolic health outcomes .

Data Tables

| Application Area | Findings/Insights |

|---|---|

| Metabolic Studies | This compound is a precursor for L-carnitine; influences TMA/TMAO production. |

| Gut Microbiota Interaction | Enhances microbial metabolism of L-carnitine; links dietary fat intake with cardiovascular risk. |

| Clinical Implications | Potential role in managing cardiovascular disease risks associated with elevated TMAO levels. |

Case Studies

-

Study on Gut Microbiota and TMA Production

- Researchers administered this compound to mice and monitored plasma levels of TMA and TMAO post-administration.

- Results indicated significant increases in plasma TMA levels following treatment, confirming the compound's role in microbial metabolism.

-

Impact on Cardiovascular Health

- A cohort study involving patients with heart failure showed correlations between elevated plasma levels of TMAO and dietary intake of L-carnitine-derived compounds.

- The study highlighted how interventions targeting gut microbiota metabolism could potentially mitigate cardiovascular risks.

作用机制

Gamma-Butyrobetaine-d9 Hydrochloride exerts its effects primarily through its role in the biosynthesis of L-carnitine. The compound is converted to L-carnitine by the enzyme gamma-butyrobetaine dioxygenase (BBOX1). This enzyme catalyzes the hydroxylation of gamma-butyrobetaine to form L-carnitine, which is essential for the transport of activated fatty acids across the mitochondrial membrane during beta-oxidation . The molecular targets and pathways involved include the mitochondrial fatty acid transport system and the beta-oxidation pathway .

相似化合物的比较

Gamma-Butyrobetaine-d9 Hydrochloride is unique due to its deuterated nature, which makes it particularly useful in isotope-labeled studies. Similar compounds include:

Gamma-Butyrobetaine Hydrochloride: The non-deuterated form, which is also involved in L-carnitine biosynthesis.

L-Carnitine: The end product of gamma-butyrobetaine oxidation, essential for fatty acid metabolism.

Gamma-Butyrobetaine Ethyl Ester: A derivative used in various biochemical studies.

This compound stands out due to its stable isotope labeling, which provides enhanced accuracy and reliability in analytical studies.

生物活性

Gamma-butyrobetaine-d9 hydrochloride (GBB-d9) is a deuterated derivative of gamma-butyrobetaine (GBB), which serves as a precursor in the biosynthesis of L-carnitine. Understanding its biological activity is crucial, particularly in the context of metabolic processes and potential therapeutic applications. This article reviews the biological activity of GBB-d9, focusing on its mechanisms, metabolic pathways, and implications for health.

GBB is primarily known for its role in the synthesis of L-carnitine, catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBOX). This enzyme facilitates the conversion of GBB into L-carnitine, which is essential for fatty acid transport into mitochondria for beta-oxidation. The enzymatic activity of BBOX is influenced by various factors, including substrate availability and gut microbiota composition.

Key Enzymatic Pathways

- Biosynthesis of L-Carnitine : GBB is converted to L-carnitine through a dioxygenase-mediated reaction. This process is vital for energy metabolism, particularly in muscle tissues.

- Microbial Metabolism : Recent studies indicate that GBB can be metabolized by gut microbiota into trimethylamine (TMA) and trimethylamine-N-oxide (TMAO), which are implicated in cardiovascular diseases .

Biological Effects

Research has demonstrated that GBB-d9 exhibits various biological activities that can impact cardiovascular health and metabolic functions.

Acetylcholine Receptor Binding

A notable study highlighted that GBB methyl ester (GBB-ME), a derivative closely related to GBB, binds to muscarinic acetylcholine receptors. This binding leads to physiological effects such as vasodilation and blood pressure reduction in animal models, suggesting potential pharmacological applications . However, GBB itself does not exhibit significant receptor binding or biological activity .

Case Studies and Research Findings

- Atherosclerosis and Gut Microbiota : In a study examining the role of dietary L-carnitine, it was found that GBB acts as a proatherogenic intermediate. The conversion of GBB to TMA by gut microbes contributes to increased TMAO levels, which are associated with cardiovascular risk .

- Effects on Cardiomyocytes : Investigations using cultured cardiomyocytes indicated that compounds derived from GBB influence mitochondrial respiration and glucose metabolism. Specifically, exposure to betaine derivatives like 5-aminovaleric acid betaine showed altered oxygen consumption rates in cardiomyocytes .

属性

IUPAC Name |

4-[tris(trideuteriomethyl)azaniumyl]butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKTORAJTTYIW-KYRNGWDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。